molecular formula C6H6F6O3 B3039443 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate CAS No. 106538-79-8

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate

Cat. No.: B3039443
CAS No.: 106538-79-8
M. Wt: 240.1 g/mol
InChI Key: TZWDABFESIWKEO-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is a chemical compound with the molecular formula C6H6F6O3. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. This compound is used in various industrial and scientific applications, particularly where high-performance materials are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate typically involves the reaction of hexafluorobutanol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

C4H3F6OH+CH3OCOClC6H6F6O3+HCl\text{C}_4\text{H}_3\text{F}_6\text{OH} + \text{CH}_3\text{OCOCl} \rightarrow \text{C}_6\text{H}_6\text{F}_6\text{O}_3 + \text{HCl} C4​H3​F6​OH+CH3​OCOCl→C6​H6​F6​O3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is typically catalyzed by a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form hexafluorobutanol and methyl carbonate.

    Transesterification: It can react with alcohols to form different esters.

    Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Transesterification: Requires an alcohol and a catalyst such as an acid or base.

    Nucleophilic Substitution: Involves nucleophiles like amines or thiols under mild conditions.

Major Products

    Hydrolysis: Produces hexafluorobutanol and methyl carbonate.

    Transesterification: Produces various esters depending on the alcohol used.

    Nucleophilic Substitution: Produces substituted carbonates with the nucleophile attached.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Used in the study of enzyme-catalyzed reactions involving carbonate esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Employed in the production of high-performance materials such as coatings, adhesives, and polymers due to its chemical resistance and durability.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate involves its interaction with various molecular targets. In hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the carbonate bond. In transesterification and nucleophilic substitution reactions, the compound acts as an electrophile, with the carbonate group being the reactive site.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,4,4,4-Hexafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate group.

    2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Contains an additional fluorine atom and a methacrylate group.

Uniqueness

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is unique due to its combination of high fluorine content and carbonate functionality. This combination imparts exceptional chemical stability and resistance to hydrolysis, making it suitable for applications requiring durable and stable materials.

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O3/c1-14-4(13)15-2-5(8,9)3(7)6(10,11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWDABFESIWKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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